NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE
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Overview
Description
NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[221]HEPTANE-1-CARBOXYLATE is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of a furan with an olefinic or acetylenic dienophile . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE can be compared with other similar compounds such as:
4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLIC ACID: This compound shares a similar bicyclic structure but lacks the naphthalen-2-yl group.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have a similar bicyclic framework and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIYHYUPJKMBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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